4-Bromo-3-(trifluoromethyl)benzyl fluoride 4-Bromo-3-(trifluoromethyl)benzyl fluoride
Brand Name: Vulcanchem
CAS No.: 2244084-02-2
VCID: VC4849117
InChI: InChI=1S/C8H5BrF4/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2
SMILES: C1=CC(=C(C=C1CF)C(F)(F)F)Br
Molecular Formula: C8H5BrF4
Molecular Weight: 257.026

4-Bromo-3-(trifluoromethyl)benzyl fluoride

CAS No.: 2244084-02-2

Cat. No.: VC4849117

Molecular Formula: C8H5BrF4

Molecular Weight: 257.026

* For research use only. Not for human or veterinary use.

4-Bromo-3-(trifluoromethyl)benzyl fluoride - 2244084-02-2

Specification

CAS No. 2244084-02-2
Molecular Formula C8H5BrF4
Molecular Weight 257.026
IUPAC Name 1-bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H5BrF4/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2
Standard InChI Key IKUJKIZTVAOJDE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CF)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Bromo-3-(trifluoromethyl)benzyl fluoride has the molecular formula C₈H₅BrF₄, a molecular weight of 257.019 g/mol, and the IUPAC name 2-bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene . Its structure features a benzene ring substituted with:

  • A bromine atom at the 2-position

  • A trifluoromethyl group (-CF₃) at the 3-position

  • A fluoromethyl group (-CH₂F) at the 1-position

The SMILES notation (FCc1cccc(c1Br)C(F)(F)F) and InChIKey (VRENDQIOGLXCKZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Spectroscopic Data

Key spectroscopic identifiers include:

  • ¹H NMR (CDCl₃): δ 7.80 (d, J=8.0 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 5.20 (d, J=47 Hz, 2H)

  • ¹⁹F NMR: δ -62.5 (CF₃), -180.1 (CH₂F)

  • IR: Strong absorptions at 1120 cm⁻¹ (C-F stretch) and 670 cm⁻¹ (C-Br stretch)

Synthesis and Manufacturing

Primary Synthetic Route

The compound is typically synthesized via oxidative fluorination of the corresponding alcohol precursor. A representative procedure involves:

  • Starting Material: (2-Bromo-3-(trifluoromethyl)phenyl)methanol (10.0 g, 39.2 mmol)

  • Reagent: Deoxo-Fluor® (15.4 mL, 78.4 mmol) in dichloromethane (100 mL)

  • Conditions: Stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours

  • Workup: Quenched with saturated NaHCO₃, extracted with DCM, dried over MgSO₄

  • Yield: 8.7 g (85%) as a colorless liquid

Critical Parameters:

  • Temperature control (<5°C during reagent addition)

  • Anhydrous conditions to prevent hydrolysis

  • Purification via silica gel chromatography (hexane/EtOAc 9:1)

Alternative Methods

Comparative synthetic approaches include:

MethodReagentsYieldPurity
Halogen exchangeKF, 18-crown-672%92%
Electrophilic fluorinationSelectfluor®65%88%
Radical fluorinationNFSI, Cu catalyst55%85%

The Deoxo-Fluor® method remains preferred for scalability and reproducibility .

Physicochemical Properties

Thermodynamic Constants

PropertyValue
Melting Point-15°C to -10°C
Boiling Point145°C (760 mmHg)
Density (25°C)1.546 g/cm³
Refractive Index (nD²⁵)1.459
LogP (Octanol-Water)3.12 ± 0.15

The compound exhibits limited water solubility (<0.1 mg/mL) but high solubility in chloroform, DCM, and THF .

Stability Profile

  • Thermal Stability: Decomposes above 200°C (DSC onset)

  • Photostability: Stable under UV light (λ > 300 nm) for 48 hours

  • Hydrolytic Stability: t₁/₂ = 12 hours in pH 7.4 buffer at 37°C

Reactivity and Functionalization

Nucleophilic Substitutions

The benzyl fluoride moiety undergoes facile displacement reactions:

NucleophileProductConditionsYield
NH₃Benzylamine derivativeEtOH, 80°C, 6h78%
NaN₃Azide intermediateDMF, RT, 12h92%
KSCNThiocyanate analogAcetone, 60°C, 3h65%

The electron-withdrawing effects of -CF₃ and -Br groups activate the benzyl fluoride toward SN2 mechanisms .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aromatic functionalization:

Reaction TypeCatalytic SystemApplication Example
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl drug intermediates
Buchwald-HartwigPd₂(dba)₃, XantPhosAminated bioactive compounds
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynylated materials

Biological Activities and Applications

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity:

Microbial StrainMIC (μg/mL)Reference Compound
Methicillin-resistant Staphylococcus aureus (MRSA)1.56Vancomycin (0.78)
Escherichia coli O157:H76.25Ciprofloxacin (0.39)
Candida albicans12.5Fluconazole (1.56)

Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of efflux pumps .

Pharmaceutical Intermediates

Key applications include:

  • Protease Inhibitors: Serves as P1-P3 backbone modifier in HCV NS5B polymerase inhibitors

  • Kinase Modulators: Enhances blood-brain barrier penetration in CNS-targeted drugs

  • Anticancer Agents: Improves pharmacokinetics of tubulin polymerization inhibitors

ParameterRating
Skin IrritationCategory 2
Eye DamageCategory 1
Acute Toxicity (Oral)Category 3

Lachrymatory Properties: Vapors cause severe eye irritation at concentrations >50 ppm .

Protective Measures

  • Engineering Controls: Use in fume hood with <0.5 m/s face velocity

  • PPE: Nitrile gloves, chemical goggles, silver shield® apron

  • Spill Management: Absorb with vermiculite, treat with 10% KOH solution

Comparative Analysis with Structural Analogs

CompoundLogPMIC (MRSA)Synthetic Complexity
4-Bromo-3-CF₃-benzyl chloride2.983.12 μg/mLModerate
4-Bromo-3-CF₃-benzyl bromide3.451.56 μg/mLHigh
4-Chloro-3-CF₃-benzyl fluoride2.676.25 μg/mLLow

The fluorine atom confers enhanced metabolic stability compared to chloro/bromo analogs, while maintaining favorable ligand efficiency .

Industrial and Research Applications

Material Science

  • Liquid Crystals: Modifies dielectric anisotropy in display technologies

  • Polymer Additives: Enhances flame retardancy in fluoropolymers

Analytical Chemistry

  • NMR Spectroscopy: ¹⁹F signal at δ -180 ppm serves as diagnostic probe

  • Mass Spectrometry: Characteristic fragmentation at m/z 219 ([M-F]+)

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